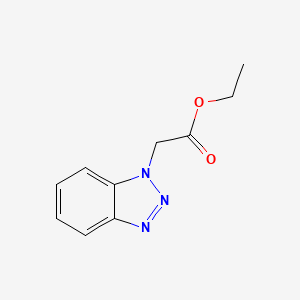

2-(苯并三唑-1-基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(benzotriazol-1-yl)acetate, also known as Ethyl 1H-benzotriazol-1-ylacetate, is a chemical compound with the molecular formula C10H11N3O2 . It is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .

Synthesis Analysis

The synthesis of Ethyl 2-(benzotriazol-1-yl)acetate involves the reaction of 1H-benzotriazole with ethyl 2-chloro-acetate in ethanol . This reaction results in a compound where the non-H atoms, excluding the benzotriazol-1-yl group, are almost coplanar .Molecular Structure Analysis

The molecular structure of Ethyl 2-(benzotriazol-1-yl)acetate is characterized by a dihedral angle formed between the plane of non-H atoms and the benzotriazole ring . The average mass of the molecule is 205.213 Da, and the monoisotopic mass is 205.085129 Da .Chemical Reactions Analysis

Ethyl 2-(benzotriazol-1-yl)acetate can participate in various chemical reactions. For instance, it can be used in the synthesis of 2-(benzotriazol-1-yl)-2H-azirines, which are achieved in good yield by reacting with hydroxylamine and then with tosyl chloride followed by cyclization through a Neber reaction .科学研究应用

抗真菌活性

2-(苯并三唑-1-基)乙酸乙酯在抗真菌应用中显示出潜力。它已被用于合成氮杂环丁酮,后者表现出中等到良好的抗真菌活性,特别是对白色念珠菌 (Toraskar, Kadam, & Kulkarni, 2009)。

分子结构分析

该化合物在结构化学中起作用。研究分析了其分子结构,探索了电子离域和晶体结构形成等方面 (Zhang & Shi, 2009); (Li & Chen, 2010)。

抗菌剂

2-(苯并三唑-1-基)乙酸乙酯已用于合成具有抗菌特性的化合物。以苯并三唑为主要核心的新型化疗药物已显示出对各种细菌菌株的有效性 (Rani et al., 2021)。

化学动力学和催化

该化合物在化学动力学和催化的研究中也很重要,特别是在苯并三唑基衍生物的异构化反应中 (Katritzky, Rachwał, Rachwal, & Frankenfeld, 1995)。

新型化合物的合成

2-(苯并三唑-1-基)乙酸乙酯是有机化合物合成中的关键前体。它已用于制备各种具有潜在药理活性的衍生物,例如抗惊厥剂 (Rajasekaran, Murugesan, & Anandarajagopal, 2006)。

食品分析

在食品科学领域,苯并三唑的衍生物,如 1H-苯并三唑,可以由 2-(苯并三唑-1-基)乙酸乙酯合成,用于气相色谱法测定食品中的亚硝酸盐水平 (Tanaka, Nose, & Watanabe, 1980)。

有机合成中的新型前体

它是烯二炔、烯炔和二烯炔合成的前体,在有机合成中具有重要意义 (Katritzky, Zhang, & Lang, 1996)。

作用机制

While the specific mechanism of action for Ethyl 2-(benzotriazol-1-yl)acetate is not explicitly stated in the sources, benzotriazole derivatives are known for their versatility in organic synthesis. They can easily be introduced into a molecule by a variety of reactions, activate it toward numerous transformations, and can easily be removed at the end of the reaction sequence .

属性

IUPAC Name |

ethyl 2-(benzotriazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-13-9-6-4-3-5-8(9)11-12-13/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWOQVVENZAAPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875917 |

Source

|

| Record name | 1H-BENZOTRIAZOLE-1-ACETIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69218-46-8 |

Source

|

| Record name | 1H-BENZOTRIAZOLE-1-ACETIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2452519.png)

![5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2452520.png)

![N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2452526.png)

![N-(4-bromo-3-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2452529.png)

![N-(2,5-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2452530.png)

![1-(prop-2-yn-1-yl)-N-{1-[3-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2452531.png)

![2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B2452537.png)

![1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B2452539.png)